Pitofenone hydrochloride
Overview
Description
Pitofenone hydrochloride is an antispasmodic agent . It is typically used in combination with fenpiverinium bromide and metamizole sodium . It is used in the treatment of spastic pain caused by menstrual cramps, the digestive system, and the urinary tract .
Synthesis Analysis
A simple visible spectrophotometric method has been developed and validated for Pitofenone in its pharmaceutical dosage, using 2, 4 Di nitrophenyl hydrazine (DNPH) also known as Brady’s reagent . A spectrophotometric method was also developed for the simultaneous determination of metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide in the ternary synthetic mixtures and pharmaceutical products .Molecular Structure Analysis
The molecular formula of Pitofenone hydrochloride is C22H26ClNO4 . The molecular weight is 403.9 g/mol .Chemical Reactions Analysis
The maximum absorbance of Pitofenone is found to be at max l = 228nm. On reaction with Brady’s reagent in methanolic NaOH solution, it forms an orange color hydrazone derivative of Pitofenone at room temperature .Physical And Chemical Properties Analysis
Pitofenone hydrochloride has a molecular weight of 403.9 g/mol . The molecular formula is C22H26ClNO4 .Scientific Research Applications
Antispasmodic Agent Development : Pitofenone has been the basis for synthesizing new compounds with antispasmodic properties. For instance, HL 752, an ester analogue of pitofenone, showed potent and long-lasting antispasmodic activity, making it a candidate for clinical development (Bal-Tembe et al., 1997).
Environmental Impact Studies : Pitofenone's presence in the environment, particularly in water matrices, has been a subject of research due to its inclusion in commercial pharmaceutical products. Techniques like gas chromatography-mass spectrometric system have been used for its determination (Popeneciu et al., 2013).
Enzyme Inhibition Research : Pitofenone has been found to inhibit acetylcholinesterase activity, a key aspect in understanding its mechanism of action as a spasmolytic. This inhibition is significant and reversible, with structural analysis showing a correlation between anticholinesterase and antimuscarinic activities (Punekar & Kulkarni, 1991).
Pharmaceutical Quantification : The development of spectrophotometric methods for quantifying pitofenone hydrochloride, along with other components in pharmaceutical products, is another area of application. Such methods facilitate quality control in the pharmaceutical industry (Savic et al., 2020).
Synthesis Methods Development : Research has focused on developing efficient synthetic routes for pharmaceutical drugs like pitofenone. For example, the use of palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids has been explored for the synthesis of pitofenone (Miao & Ge, 2013).
Analgesic Combination Studies : Pitofenone's efficacy in combination with other analgesics for pain relief post-surgery has been evaluated. The combination of pitofenone with other compounds has shown satisfactory pain relief (Bloch et al., 1985).
properties
IUPAC Name |
methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4.ClH/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFIFDFEDPJBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046461 | |
Record name | Pitofenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pitofenone hydrochloride | |
CAS RN |
1248-42-6 | |
Record name | Pitofenone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1248-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bulgarketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pitofenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-[4-[2-piperidinoethoxy]benzoyl]benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PITOFENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE1ZA4ZBEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.